molecular formula C18H21F3N4O3S B2434123 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797952-07-8

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2434123
CAS RN: 1797952-07-8
M. Wt: 430.45
InChI Key: RKAQSUDRPHCEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21F3N4O3S and its molecular weight is 430.45. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibitory Properties

  • Compounds similar to N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, specifically benzenesulfonamides incorporating triazine motifs, have been studied for their antioxidant properties using assays like DPPH, ABTS, and metal chelating methods. These compounds have also been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, enzymes associated with Alzheimer's, Parkinson's, and pigmentation disorders, respectively. Some of these compounds showed moderate to high inhibitory potency against these enzymes, indicating potential therapeutic applications in related diseases (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Anticancer Applications

  • Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, a membrane-bound tumor-associated isoform. These inhibitors, with sub-nanomolar Ki values, target hCA IX due to its role in various diseases like glaucoma, epilepsy, obesity, and especially cancer. The selective and potent inhibition of hCA IX by these compounds makes them of interest for further medicinal and pharmacological studies aimed at anticancer therapies (Lolak et al., 2019).

Antimicrobial Applications

  • Novel benzenesulfonamides incorporating piperidine and triazine structural motifs have been synthesized and demonstrated significant antimicrobial activity against various strains of microbes. This suggests potential applications in developing new antimicrobial agents to combat infectious diseases (Desai et al., 2016).

Cholinesterase Inhibition for Neurodegenerative Disorders

  • A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. These compounds displayed promising activity, highlighting their potential as therapeutic agents for managing such conditions (Khalid et al., 2014).

properties

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-13-2-7-17(24-23-13)25-10-8-14(9-11-25)12-22-29(26,27)16-5-3-15(4-6-16)28-18(19,20)21/h2-7,14,22H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAQSUDRPHCEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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